T16Ainh-A01

Beschreibung

Eigenschaften

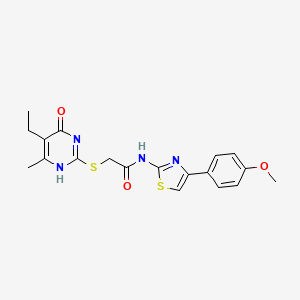

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIYTNYMBWYHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552309-42-9 | |

| Record name | 552309-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of T16Ainh-A01

Audience: Researchers, scientists, and drug development professionals.

Core Tenet: T16Ainh-A01 as a Modulator of Ion Channel Function

This compound is a small molecule inhibitor primarily identified for its potent activity against the Transmembrane member 16A (TMEM16A) protein, also known as Anoctamin 1 (ANO1).[1][2] TMEM16A is a crucial component of calcium-activated chloride channels (CaCCs), which are integral to a multitude of physiological processes including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] This guide delineates the molecular mechanisms through which this compound exerts its effects, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways.

Primary Mechanism of Action: Inhibition of TMEM16A

The principal mechanism of action of this compound is the direct inhibition of the chloride ion conductance through the TMEM16A channel.[1] This aminophenylthiazole compound blocks the channel pore, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium concentration.[1][6]

Initial studies suggested that this compound inhibits TMEM16A in a voltage-independent manner, effectively blocking both inward and outward chloride currents across all voltages tested.[1][6] However, other research has indicated a potential voltage-dependent mode of action, where the inhibitor's affinity for TMEM16A is highest under depolarized conditions.[7] It is hypothesized that this compound may enter and interact with residues within the channel pore.[8] Despite this, its blocking effect was not significantly altered by mutations of specific pore-lining residues, suggesting it may bind to a different, yet-to-be-identified site within the pore.[8]

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of this compound on TMEM16A has been quantified across various cell types and experimental systems. These values are summarized below.

| Target | Cell Line / System | IC50 Value | Reference |

| TMEM16A | FRT cells expressing TMEM16A | ~1 µM / 1.1 µM | [1][6] |

| TMEM16A | A253 salivary gland epithelial cells | 1.8 µM | [9] |

| TMEM16A | Rabbit urethral interstitial cells of Cajal (RUICC) | 3.4 µM | [10] |

| TMEM16A | TMEM16A-overexpressing cells | 0.31 µM - 1.5 µM | [10] |

Selectivity Profile and Off-Target Effects

While this compound is widely used as a selective inhibitor of TMEM16A, several studies have revealed significant off-target effects, primarily on L-type voltage-dependent calcium channels (VDCCs).[7] This lack of specificity is a critical consideration in interpreting experimental results.

In vascular smooth muscle, this compound induces vasorelaxation even in the absence of a chloride gradient, a phenomenon attributed to its inhibition of VDCCs.[7][11] This action leads to a decrease in intracellular calcium, independent of its effect on TMEM16A.[7]

| Off-Target | Cell Line / System | Effect | IC50 Value | Reference |

| VDCCs | A7r5 cells | Concentration-dependent inhibition | Not specified | [7][11] |

| VDCCs | Rodent resistance arteries | Inhibition leading to vasorelaxation | Not specified | [7] |

This cross-reactivity suggests that at concentrations used to inhibit TMEM16A, this compound may also significantly impact calcium signaling pathways, complicating its use as a specific pharmacological tool in tissues where both channel types are functionally important.[7][12]

Downstream Cellular and Physiological Consequences

Inhibition of TMEM16A by this compound triggers a cascade of downstream effects that vary depending on the cell type and physiological context.

1. Epithelial Chloride Secretion: In secretory epithelia, such as those in the airways and salivary glands, TMEM16A is a key channel for fluid secretion.[3][13] this compound effectively blocks CaCC-mediated chloride currents in these tissues.[6][13] For instance, in TMEM16A-expressing FRT cells, it fully inhibits ATP-induced short-circuit current, a direct measure of epithelial ion transport.[6] Interestingly, in some airway and intestinal epithelial cells, this compound predominantly blocks the initial, transient phase of agonist-stimulated CaCC current, suggesting TMEM16A may be a minor component of the total sustained current in these specific tissues.[6]

2. Smooth Muscle Contraction and Vasorelaxation: In vascular smooth muscle, the activation of TMEM16A contributes to membrane depolarization, which in turn activates VDCCs, leading to calcium influx and contraction.[4][5] While this compound is expected to cause relaxation by inhibiting TMEM16A-induced depolarization, its primary mechanism for vasorelaxation appears to be the direct, concentration-dependent inhibition of VDCCs.[7][11] This leads to membrane hyperpolarization and a reduction in intracellular calcium, relaxing pre-constricted arteries.[7]

3. Cell Proliferation and Signaling: TMEM16A is overexpressed in several cancers and contributes to tumorigenesis by promoting cell proliferation.[9][14] this compound has been shown to inhibit the proliferation of various tumor cells.[9][14] This anti-proliferative effect is linked to the modulation of intracellular signaling pathways. Specifically, inhibition of TMEM16A activity by this compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway that drives cell growth.[14]

4. Intracellular Ion Homeostasis: this compound directly impacts intracellular chloride concentration by blocking its transport. In cardiac fibroblasts, it has been observed to decrease chloride levels specifically within the nucleus.[15][16] However, it appears to have a minimal direct effect on intracellular calcium concentrations, with observed changes in calcium being a secondary consequence of its action on VDCCs or membrane potential.[7][15][16]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes related to this compound's mechanism of action.

Caption: this compound inhibits proliferation via the TMEM16A-ERK pathway and causes vasorelaxation.

Caption: Workflow for identification and characterization of TMEM16A inhibitors like this compound.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key biophysical and cell-based assays.

1. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure ion currents through TMEM16A or VDCCs in single cells and determine the inhibitory mechanism of this compound.

-

Methodology:

-

Cells (e.g., HEK293T transfected with TMEM16A, or A7r5 cells endogenously expressing VDCCs) are cultured on glass coverslips.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing a specific free Ca2+ concentration like 275 nM to activate TMEM16A) and pressed against a cell to form a high-resistance seal.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

-

The membrane potential is clamped at a holding potential (e.g., -60 mV). A series of voltage steps (e.g., from -80 mV to +50 mV) are applied to elicit channel opening.

-

The resulting currents are recorded before and after the application of this compound at various concentrations to the extracellular bath solution.[6][7]

-

For VDCC measurement, barium (Ba2+) is often substituted for calcium as the charge carrier to avoid calcium-dependent inactivation.[7][11]

-

-

Data Analysis: Current-voltage (I-V) relationships are plotted. Dose-response curves are generated by measuring current inhibition at a specific voltage, allowing for IC50 calculation.

2. Short-Circuit Current (Isc) Measurement in Ussing Chambers

-

Objective: To measure net ion transport across an epithelial cell monolayer, providing a functional readout of TMEM16A activity in chloride secretion.

-

Methodology:

-

Epithelial cells (e.g., FRT or human bronchial cells) are grown on permeable filter supports until they form a confluent, polarized monolayer.

-

The filter support is mounted in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled compartments.

-

The voltage across the epithelium is clamped to 0 mV using an external circuit. The current required to maintain this clamp (the short-circuit current) is continuously measured.

-

To isolate TMEM16A-mediated current, a basolateral-to-apical chloride gradient is established, and the basolateral membrane is permeabilized with an agent like amphotericin B or nystatin.[6]

-

TMEM16A is activated by adding an agonist like ATP or UTP (which increases intracellular Ca2+) to the bath.

-

This compound is added before the agonist to determine its inhibitory effect on the resulting Isc peak.[6]

-

3. Isometric Tension Measurement (Wire Myography)

-

Objective: To assess the effect of this compound on the contractility of vascular smooth muscle.

-

Methodology:

-

Small resistance arteries (e.g., rat mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.[7]

-

The chamber is filled with a physiological salt solution (PSS), bubbled with gas (95% O2, 5% CO2), and maintained at 37°C.

-

The artery is stretched to its optimal resting tension for force development.

-

The vessel is pre-constricted with an agonist such as noradrenaline, U46619, or a high concentration of potassium (K+).[7]

-

Once a stable contraction is achieved, this compound is added cumulatively to the bath to generate a concentration-response curve for relaxation.

-

To test for chloride dependency, experiments can be repeated in a chloride-free PSS where chloride is replaced by an impermeant anion like aspartate.[7]

-

4. Western Blotting for Signaling Protein Phosphorylation

-

Objective: To determine the effect of this compound on signaling pathways, such as the phosphorylation state of ERK1/2.

-

Methodology:

-

Cells are cultured and treated with this compound for a specified period.

-

Cells are lysed to extract total protein. Protein concentration is quantified using a method like the BCA assay.

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated ERK1/2 or total ERK1/2).[14]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting light signal, proportional to the amount of protein, is captured on film or with a digital imager. The ratio of phosphorylated to total protein is then calculated.[14]

-

Conclusion

This compound is a potent inhibitor of the TMEM16A calcium-activated chloride channel, acting primarily by blocking the channel's ion conduction pathway. This action disrupts a wide range of physiological processes, including epithelial secretion, smooth muscle function, and cell proliferation, making it a valuable tool for investigating the roles of TMEM16A. However, its utility is tempered by a significant off-target inhibitory effect on L-type voltage-dependent calcium channels. This lack of selectivity necessitates careful experimental design and data interpretation, particularly in tissues where both TMEM16A and VDCCs are co-expressed and functionally relevant. Future research and drug development efforts may focus on generating more specific TMEM16A inhibitors to fully exploit its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cellular functions of TMEM16/anoctamin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 5. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of permeation and blocker binding in TMEM16A calcium-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]

T16Ainh-A01: A Technical Guide to its Function as a TMEM16A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T16Ainh-A01 is a potent, small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This technical guide provides an in-depth overview of the function of this compound in cellular contexts, its mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting TMEM16A.

Core Function and Mechanism of Action

This compound is an aminophenylthiazole compound that selectively inhibits the chloride currents mediated by the TMEM16A channel.[1] Its primary function is to block the pore of the TMEM16A channel, thereby preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium concentration.

The inhibitory action of this compound has been characterized as a voltage-independent block .[1] This means that its ability to inhibit the channel is not dependent on the membrane potential of the cell. At a concentration of 10 μM, this compound can nearly completely inhibit TMEM16A chloride currents induced by intracellular calcium.[1]

Off-Target Effects

While this compound is a potent inhibitor of TMEM16A, some studies have reported off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent Ca2+ currents (VDCCs) in A7r5 vascular smooth muscle cells.[2] This suggests that in certain cell types, the observed physiological effects of this compound may not be solely attributable to TMEM16A inhibition. Therefore, careful dose-response studies and the use of multiple inhibitors are recommended to validate findings.

Quantitative Data

The inhibitory potency of this compound has been quantified in various cell systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Parameter | Value | Cell System | Assay Conditions | Reference |

| IC50 | ~1 µM | TMEM16A-transfected cells | Inhibition of TMEM16A-mediated chloride currents | [1] |

| IC50 | 1.1 µM | TMEM16A-transfected FRT cells | Inhibition of ATP-induced short circuit current | [3][4] |

| IC50 | 1.8 µM | Cell-free assay | Direct inhibition of TMEM16A | [5] |

| IC50 | 1.6 µM | Mouse thoracic aorta | Relaxation of pre-contracted aorta | [6] |

Effects on Cellular Functions

Inhibition of TMEM16A by this compound has been shown to modulate a variety of fundamental cellular processes.

Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of several cell types, including pancreatic cancer cells and squamous carcinoma cells.[7] This anti-proliferative effect is often linked to the role of TMEM16A in cell cycle progression. In cardiac fibroblasts, this compound was found to repress cell proliferation by inducing cell cycle arrest at the G1 phase.[8]

Cell Migration

The migration of cells is another critical process influenced by TMEM16A activity. This compound has been shown to significantly repress the migration of cardiac fibroblasts.[8] This suggests a role for TMEM16A in the cellular machinery that governs cell motility.

Secretion

TMEM16A is a key player in fluid and mucus secretion in epithelial tissues. This compound has been used as a pharmacological tool to investigate the role of TMEM16A in these processes.[2] For instance, it has been shown to inhibit mucin secretion in models of inflammatory airway diseases.

Vascular Tone

In vascular smooth muscle cells, this compound induces vasorelaxation.[6] While this effect is consistent with the inhibition of TMEM16A, which contributes to vascular tone, the off-target effects on VDCCs may also play a role in this physiological response.[2]

Signaling Pathways

The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways that are downstream of TMEM16A activity.

NF-κB Signaling Pathway

TMEM16A has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway.[9] The inhibition of TMEM16A by this compound can block this activation, thereby reducing the expression of pro-inflammatory cytokines and other NF-κB target genes.[9]

ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation and survival, is also influenced by TMEM16A. Overexpression of TMEM16A can lead to the activation of the ERK1/2 signaling cascade.[9] this compound, by inhibiting TMEM16A, can attenuate this pro-proliferative signaling.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to study the effects of this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TMEM16A channel and to assess the inhibitory effect of this compound.

Materials:

-

Cells expressing TMEM16A

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 275 nM) (pH 7.2 with CsOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare cells on coverslips for recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Fill the pipette with the intracellular solution and mount it on the pipette holder.

-

Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

-

Record the baseline currents.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).

-

After a few minutes of incubation, record the currents again in the presence of the inhibitor.

-

Wash out the inhibitor by perfusing with the control extracellular solution and record the recovery of the current.

-

Analyze the current amplitudes before, during, and after inhibitor application to determine the percentage of inhibition.

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to quantify the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell)

This assay, also known as the Boyden chamber assay, is used to assess the effect of this compound on directional cell migration.

Materials:

-

Cells of interest

-

24-well Transwell inserts (typically with 8 µm pores)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Pre-treat cells with this compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Place the Transwell insert into the well.

-

Add 200 µL of the cell suspension to the upper chamber of the insert.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

After incubation, remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 10-15 minutes.

-

Stain the fixed cells with Crystal Violet solution for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Compare the number of migrated cells between the this compound-treated and control groups.

Conclusion

This compound is an invaluable pharmacological tool for investigating the diverse cellular functions of the TMEM16A chloride channel. Its ability to inhibit cell proliferation, migration, and secretion highlights the potential of TMEM16A as a therapeutic target in various diseases, including cancer and inflammatory disorders. However, researchers should remain mindful of its potential off-target effects, particularly on voltage-dependent calcium channels, and employ rigorous experimental design to ensure the specificity of their findings. This guide provides a comprehensive foundation for the effective utilization of this compound in advancing our understanding of TMEM16A physiology and pathology.

References

- 1. apexbt.com [apexbt.com]

- 2. clyte.tech [clyte.tech]

- 3. protocols.io [protocols.io]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. toolsbiotech.com [toolsbiotech.com]

- 8. ptglab.com [ptglab.com]

- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

T16Ainh-A01: A Technical Guide to a Potent TMEM16A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of T16Ainh-A01, a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of TMEM16A. This document details the compound's mechanism of action, summarizes its inhibitory potency across various cell types, provides comprehensive experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Introduction

TMEM16A is a crucial ion channel involved in a myriad of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in numerous diseases such as hypertension, asthma, secretory diarrheas, and cancer.[1] this compound, an aminophenylthiazole derivative, was identified through high-throughput screening as a potent inhibitor of TMEM16A.[1] It exhibits a voltage-independent blockade of the channel, making it a valuable tool for studying TMEM16A function. This guide serves as a comprehensive resource for researchers employing this compound in their investigations.

Quantitative Data

The inhibitory potency of this compound on TMEM16A has been quantified in various studies and cell systems. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound against TMEM16A

| Cell Type/System | IC50 Value | Reference |

| FRT cells expressing TMEM16A | ~1 µM | [1] |

| A253 salivary gland epithelial cells | 1.8 µM | |

| Rabbit pulmonary artery myocytes | Not explicitly an IC50, but 1-30 µM inhibited currents | [2] |

| Mouse thoracic aorta | 1.6 µM (for vasorelaxation) | [2] |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Cell Type | This compound Concentration | Observed Effect | Reference |

| Cell Proliferation | Cardiac Fibroblasts | 10 µM | Significant inhibition of proliferation | [3] |

| Cell Cycle | Cardiac Fibroblasts | 10 µM | Decrease in S phase cell population | [3] |

| Vasorelaxation | Mouse mesenteric arteries | 0.1-10 µM | Concentration-dependent relaxation | [4] |

| Vasorelaxation | Human visceral adipose arteries | 10 µM | 88 ± 3% relaxation | [2] |

| TMEM16A Current Inhibition | CF human bronchial epithelial cells | 10 µM | ~50% inhibition of initial peak current | [1] |

Mechanism of Action and Selectivity

This compound acts as a direct inhibitor of the TMEM16A channel. Electrophysiological studies have demonstrated that it blocks TMEM16A-mediated chloride currents in a voltage-independent manner. This suggests that its binding site is not within the ion permeation pathway at a location that is sensitive to the membrane electric field.

While this compound is a potent TMEM16A inhibitor, some studies have highlighted potential off-target effects, particularly at higher concentrations. Notably, it has been shown to inhibit voltage-dependent L-type Ca2+ channels (VDCCs) in A7r5 cells.[4] This is a critical consideration for interpreting experimental results, especially in tissues where VDCCs play a significant role, such as vascular smooth muscle.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the inhibitory effect of this compound on TMEM16A currents.

Objective: To measure whole-cell TMEM16A-mediated Cl- currents and their inhibition by this compound.

Materials:

-

Cells expressing TMEM16A (e.g., HEK293 cells transfected with TMEM16A)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[5]

-

Intracellular (pipette) solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.[6]

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare cells for recording on coverslips.

-

Fabricate patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[5]

-

Fill the pipette with the intracellular solution and mount it on the headstage.

-

Establish a gigaohm seal (>1 GΩ) with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline TMEM16A currents. Currents can be elicited by a voltage step protocol (e.g., holding potential of -70 mV with steps from -100 mV to +100 mV) or by application of a TMEM16A activator like ATP.

-

Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

-

Record TMEM16A currents in the presence of the inhibitor.

-

Wash out the inhibitor to observe the reversibility of the block.

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of a specific cell line.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5000 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Wire Myography for Vasorelaxation

This technique is used to assess the effect of this compound on the contractility of isolated blood vessels.

Objective: To measure the vasorelaxant effect of this compound on pre-constricted arterial segments.

Materials:

-

Wire myograph system

-

Isolated arterial segments (e.g., mouse mesenteric artery)

-

Krebs' solution (in mM): 125 NaCl, 4.6 KCl, 2.5 CaCl2, 25.4 NaHCO3, 1 Na2HPO4, 0.6 MgSO4, and 10 glucose, bubbled with 95% O2/5% CO2.[2]

-

Vasoconstrictor (e.g., U46619 or methoxamine)

-

This compound

Procedure:

-

Mount arterial segments on a wire myograph in Krebs' solution.[7]

-

Normalize the vessels to a set internal circumference.[7]

-

Allow the vessels to equilibrate for 30 minutes.[7]

-

Challenge the vessels with a high KCl solution (e.g., 60 mM) to assess viability.[7]

-

Wash the vessels and allow them to return to baseline tension.

-

Pre-constrict the arteries with a vasoconstrictor (e.g., 100 nM U46619) to a stable plateau.[7]

-

Add increasing cumulative concentrations of this compound to generate a concentration-response curve.

-

Record the changes in isometric tension.

-

Express relaxation as a percentage of the pre-constriction tension.

Signaling Pathways

TMEM16A is not only an ion channel but also a modulator of intracellular signaling cascades, particularly those involved in cell proliferation and survival. Inhibition of TMEM16A with this compound can thus have profound effects on these pathways.

TMEM16A and the MAPK/ERK Pathway

Several studies have established a link between TMEM16A activity and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] Overexpression of TMEM16A can lead to the activation of this pathway, promoting cell proliferation.[8][10] The proposed mechanism involves the activation of Ras, which in turn activates a kinase cascade including Raf, MEK, and finally ERK1/2.[8][11] Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors that regulate the expression of proteins involved in cell cycle progression, such as cyclin D1.[8] this compound, by inhibiting TMEM16A, can abrogate this signaling cascade and thus inhibit cell proliferation.[8]

Conclusion

This compound is an invaluable pharmacological tool for investigating the diverse functions of the TMEM16A channel. Its potency and well-characterized, albeit not perfectly selective, nature make it suitable for a wide range of in vitro studies. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in research. As with any pharmacological inhibitor, careful consideration of its potential off-target effects and the use of appropriate controls are paramount for robust and reliable experimental outcomes. The continued use of this compound will undoubtedly further our understanding of TMEM16A's role in health and disease, and may pave the way for the development of novel therapeutics.

References

- 1. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. karger.com [karger.com]

- 4. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axolbio.com [axolbio.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TMEM16A Induces MAPK and Contributes Directly to Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

T16Ainh-A01 and Anoctamin-1 (ANO1): A Technical Guide to a Key Inhibitor-Channel Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial protein that functions as a calcium-activated chloride channel (CaCC).[1][2] It is widely expressed across various tissues, including epithelial cells, smooth muscle cells, and neurons.[1][2] ANO1 is integral to a multitude of physiological processes, such as fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Consequently, the dysregulation of ANO1 has been implicated in a range of pathologies, including cancer, hypertension, asthma, and gastrointestinal disorders.[1][4] Given its significant role in disease, ANO1 has emerged as a promising therapeutic target.[1]

T16Ainh-A01 is a potent and selective small-molecule inhibitor of ANO1.[5][6] This aminophenylthiazole compound has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of ANO1.[7][8] This technical guide provides a comprehensive overview of the relationship between this compound and ANO1, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on ANO1-mediated signaling pathways.

Mechanism of Action

This compound inhibits ANO1-mediated chloride currents in a voltage-independent manner.[5][9] This suggests that the blocking mechanism is not dependent on the membrane potential.[5][9] Studies using whole-cell patch clamp have demonstrated that this compound effectively reduces both inward and outward chloride currents mediated by ANO1.[5] While this compound is a potent inhibitor of ANO1, some studies have indicated that it may have off-target effects, including the inhibition of voltage-dependent calcium channels (VDCCs) at higher concentrations.[10][11][12] This highlights the importance of using appropriate concentrations and control experiments to ensure target specificity.

Quantitative Data: Inhibition of ANO1

The inhibitory potency of this compound and other common ANO1 inhibitors has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Inhibitor | IC50 Value (µM) | Cell Line / System | Reference |

| This compound | ~1 | Fisher Rat Thyroid (FRT) cells expressing human ANO1 | [9] |

| This compound | 1.39 ± 0.59 | FRT cells expressing ANO1 | [13] |

| This compound | 1.7 | Mouse Thoracic Aorta | [14] |

| This compound | 1.8 | A253 salivary gland epithelial cells | [6] |

| CaCCinh-A01 | - | PC-3, HCT116, HT-29 | [15] |

| MONNA | 1.95 ± 1.16 | FRT cells expressing ANO1 | [13] |

| Ani9 | 0.077 ± 0.0011 | FRT cells expressing ANO1 | [13] |

| Idebenone | 9.2 | FRT cells expressing ANO1 | [16] |

| Digallic Acid | - | - | [9] |

| Tannic Acid | - | - | [9] |

Note: IC50 values can vary depending on the experimental conditions, cell type, and specific ANO1 splice variant.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound and ANO1 interaction. Below are protocols for key experiments.

Cell Culture and Heterologous Expression of ANO1

This protocol is foundational for in vitro studies of ANO1 channels.

Materials:

-

Fischer Rat Thyroid (FRT) or Human Embryonic Kidney (HEK-293) cells

-

Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding human ANO1

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Selection antibiotic (e.g., G418) for stable cell line generation

Procedure:

-

Culture FRT or HEK-293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, transfect them with the ANO1-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

For stable cell line generation, begin selection with an appropriate antibiotic 48 hours post-transfection.

-

Expand and maintain the stable cell line in a medium containing the selection antibiotic.

-

Regularly verify ANO1 expression and function using methods like Western blotting or patch clamp.

High-Throughput Screening for ANO1 Inhibitors using a YFP-based Assay

This cell-based fluorescence assay allows for the rapid screening of compounds that inhibit ANO1.[17]

Principle: Cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. Activation of ANO1 leads to an influx of iodide (I-), which quenches the YFP fluorescence. Inhibitors of ANO1 will prevent this quenching.[17]

Procedure:

-

Plate FRT cells stably co-expressing ANO1 and YFP in a 96-well black-walled microplate.[13]

-

Culture for 48 hours to form a confluent monolayer.

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Add test compounds, such as this compound, at desired concentrations to the wells and incubate for 10-20 minutes.[13]

-

Transfer the plate to a fluorescence plate reader.

-

Initiate the assay by adding a solution containing an ANO1 activator (e.g., ATP to stimulate purinergic receptors and increase intracellular Ca2+) and iodide.

-

Measure the YFP fluorescence over time. A decrease in the rate of fluorescence quenching compared to the control (DMSO) indicates inhibition of ANO1.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through ANO1 channels, providing detailed information on channel activity and inhibition.

Procedure:

-

Plate ANO1-expressing cells on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution containing a known concentration of free Ca2+ to activate ANO1.

-

Approach a single cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps to elicit whole-cell currents.

-

Record baseline ANO1 currents.

-

Perfuse the cell with the extracellular solution containing this compound at the desired concentration.

-

Record the inhibited currents and compare them to the baseline to determine the degree of inhibition.

Cell Viability and Proliferation Assays

These assays determine the effect of ANO1 inhibition on cell growth and survival, which is particularly relevant in cancer research.

Example using CCK-8 Assay:

-

Seed cancer cells known to express ANO1 (e.g., PC-3, HCT116) in a 96-well plate.[15]

-

After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).[15]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[15]

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration (Wound Healing) Assay

This assay assesses the impact of ANO1 inhibition on the migratory capacity of cells.

Procedure:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and debris.

-

Add fresh medium containing either this compound or a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 or 48 hours).[16][18]

-

Quantify the rate of wound closure to determine the effect of the inhibitor on cell migration.

Signaling Pathways and Visualizations

ANO1 is not merely an ion channel but also a regulator of intracellular signaling pathways, particularly those involved in cell proliferation and migration.[1][19] Its activity has been shown to modulate key signaling cascades such as the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/AKT pathways.[1][19] this compound, by inhibiting ANO1, can consequently disrupt these downstream signaling events.

Signaling Pathway of ANO1 in Cancer Proliferation

Caption: ANO1 signaling pathway in cancer and its inhibition by this compound.

Experimental Workflow: Whole-Cell Patch Clamp

Caption: Workflow for assessing ANO1 inhibition using whole-cell patch clamp.

Experimental Workflow: YFP-Based Fluorescence Assay

Caption: Workflow for a YFP-based high-throughput screen for ANO1 inhibitors.

Conclusion

The relationship between this compound and ANO1 is a cornerstone of modern research into calcium-activated chloride channels. As a potent and relatively selective inhibitor, this compound has been invaluable in elucidating the diverse roles of ANO1 in health and disease. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound as a tool to investigate ANO1 function and to explore its potential as a therapeutic target. As with any pharmacological agent, careful consideration of its selectivity and potential off-target effects is paramount for the robust interpretation of experimental results. The continued study of this and other ANO1 modulators will undoubtedly pave the way for novel therapeutic strategies for a variety of diseases.

References

- 1. doaj.org [doaj.org]

- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 4. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 14. Potent vasorelaxant activity of the TMEM16A inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]

- 17. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

A Technical Guide to T16Ainh-A01: A Potent Inhibitor of the Calcium-Activated Chloride Channel TMEM16A (ANO1)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a critical component of calcium-activated chloride channels (CaCCs). These channels are integral to a wide array of physiological processes, including epithelial fluid secretion, smooth muscle contraction, neuronal excitation, and cell proliferation.[1][2][3] Dysregulation of TMEM16A is implicated in numerous pathologies such as hypertension, cystic fibrosis, secretory diarrheas, and various cancers, making it a compelling target for therapeutic intervention.[4][5] T16Ainh-A01, an aminophenylthiazole derivative, has emerged as a potent and selective small-molecule inhibitor of TMEM16A.[6][7][8] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization. It is intended to serve as a resource for researchers investigating TMEM16A-related physiology and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting this channel.

Mechanism of Action

This compound is a potent inhibitor of the TMEM16A calcium-activated chloride channel.[6][9] It effectively blocks the chloride currents mediated by TMEM16A.[6] Studies using whole-cell patch-clamp analysis have demonstrated that this compound inhibits TMEM16A chloride currents at all voltages, indicating a voltage-independent blocking mechanism.[6][8] This suggests that the inhibitor's binding and action are not dependent on the membrane potential.

The precise binding site of this compound on the TMEM16A channel is an area of active investigation. While its voltage-independent action might suggest an allosteric mechanism, some studies indicate it may interact with the channel's pore.[10] However, its blocking effect is not affected by mutations of certain residues within the pore that do alter blockade by other channel blockers, suggesting it interacts with a different set of residues.[10] Regardless of the exact location, the binding of this compound effectively occludes the channel, preventing chloride ion permeation and inhibiting its physiological functions. It is important to note that while this compound is a valuable tool, some studies have reported off-target effects, particularly inhibition of voltage-dependent calcium channels (VDCCs) at concentrations used to inhibit TMEM16A in vascular tissues.[11][12][13]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its efficacy.

| Parameter | Cell Type / Preparation | Value | Reference |

| IC50 | TMEM16A-transfected FRT cells | ~1 µM | [6][9] |

| IC50 | A253 salivary gland epithelial cells | 1.8 µM | [7][14] |

| IC50 | HEK293 cells expressing human TMEM16A | 1.5 µM | [15] |

| IC50 | Mouse thoracic aorta (relaxation) | 1.6 µM | [9][16] |

Table 2: Effects of this compound on Cellular Processes

| Effect | Cell Type / System | Concentration | Observation | Reference |

| Inhibition of IClCa | Rabbit pulmonary artery myocytes | 1-30 µM | Inhibited single channel and whole-cell currents. | [16][17] |

| Vasorelaxation | Murine and human blood vessels | 10 µM | Relaxes pre-contracted arteries. | [9][16][17] |

| Inhibition of cell proliferation | Cardiac Fibroblasts | 10 µM | Significantly decreased the percentage of cells in S phase. | [18] |

| Inhibition of peak current | Human bronchial epithelial cells (CF) | 10 µM | Inhibited initial UTP-stimulated peak current by ~50%. | [8] |

| Inhibition of VDCCs | A7r5 vascular smooth muscle cells | 1 µM | Abolished inward Ba2+ current (IBa). | [11] |

Signaling Pathways and Logical Workflows

Visualizing the complex interactions involved in TMEM16A signaling and inhibition provides clarity for researchers. The following diagrams were generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for measuring TMEM16A channel activity and its inhibition.

-

Cell Preparation:

-

HEK293 or FRT cells are cultured on glass coverslips and transiently transfected with a plasmid encoding human TMEM16A.

-

Experiments are typically performed 24-48 hours post-transfection.

-

-

Solutions:

-

Pipette (Internal) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA. The free Ca²⁺ concentration is adjusted to a specific level (e.g., 275-500 nM) to activate TMEM16A, and the pH is adjusted to 7.2 with CsOH.[8][16]

-

Bath (External) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

-

Recording Protocol:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the bath solution.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

The whole-cell configuration is established.

-

The cell is held at a holding potential (e.g., -60 mV). Voltage steps (e.g., from -100 mV to +100 mV) are applied to elicit currents.

-

Once a stable baseline TMEM16A current is established (activated by the Ca²⁺ in the pipette), the bath solution is exchanged for one containing this compound at the desired concentration.

-

The effect of the inhibitor on the current is recorded. Data is acquired and analyzed using software like pCLAMP.

-

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This method is used to measure net ion transport across an epithelial monolayer.

-

Cell Preparation:

-

Fischer rat thyroid (FRT) cells stably expressing human TMEM16A are seeded onto permeable filter supports (e.g., Snapwell inserts) and grown until they form a confluent monolayer with high transepithelial resistance.[19]

-

-

Ussing Chamber Setup:

-

The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

A basolateral-to-apical Cl⁻ gradient is established to drive Cl⁻ secretion. For example, the basolateral solution contains 120 mM NaCl, while the apical solution contains 120 mM Na-gluconate.[19]

-

-

Measurement Protocol:

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

-

To permeabilize the basolateral membrane to Cl⁻ and bypass other transport processes, an agent like amphotericin B can be added to the basolateral solution.[8]

-

This compound is added to the apical chamber 5-10 minutes before stimulating the TMEM16A channels.

-

TMEM16A is activated by adding an agonist like ATP (100 µM) to the apical solution.[8]

-

The resulting change in Isc reflects TMEM16A-mediated Cl⁻ current, and the degree of inhibition by this compound is quantified.

-

Isometric Tension Studies (Wire Myography)

This protocol assesses the effect of this compound on vascular smooth muscle contraction.

-

Tissue Preparation:

-

Segments of arteries (e.g., mouse thoracic aorta or human visceral adipose arteries) are dissected and cleaned of surrounding tissue in cold physiological salt solution (PSS).[16][17]

-

The artery rings (2-3 mm in length) are mounted on wires in a myograph chamber containing PSS, gassed with 95% O₂ / 5% CO₂ at 37°C.

-

-

Experimental Protocol:

-

The rings are equilibrated under a resting tension.

-

The viability of the tissue is confirmed by contracting with a high concentration of KCl (e.g., 60 mM).[16]

-

After washout and return to baseline, the arteries are pre-contracted with an agonist such as methoxamine.[16]

-

Once a stable contraction plateau is reached, this compound is added cumulatively to the bath to generate a concentration-response curve.

-

The resulting relaxation is measured and expressed as a percentage of the pre-contraction.

-

Role in Research and Drug Development

This compound is an indispensable pharmacological tool for elucidating the diverse roles of TMEM16A. It allows for the acute inhibition of the channel, enabling researchers to probe its contribution to cellular and systemic processes. Its use has been pivotal in studies linking TMEM16A to smooth muscle tone and blood pressure regulation, as well as its role in cancer cell proliferation.[4][20]

For drug development, this compound serves as a lead compound and a benchmark for the discovery of new TMEM16A inhibitors. The aminophenylthiazole scaffold is a key structural feature for activity.[8] Therapeutic strategies targeting TMEM16A are being explored for a variety of diseases. For instance, inhibitors could potentially treat hypertension by promoting vasorelaxation or combat certain cancers by halting proliferation.[4][5] However, the potential for off-target effects, such as the inhibition of L-type calcium channels, highlights the need for developing even more selective second-generation inhibitors and for careful interpretation of results, especially in complex tissues like blood vessels.[11][12]

Conclusion

This compound is a well-characterized, potent, and voltage-independent inhibitor of the TMEM16A calcium-activated chloride channel. Its discovery has significantly advanced the study of TMEM16A's function in health and disease. This guide summarizes its mechanism, quantitative effects, and the key experimental protocols used in its evaluation. While its selectivity can be a concern in certain experimental contexts, this compound remains a cornerstone tool for researchers in the field and a foundational molecule for the ongoing development of therapeutics targeting TMEM16A.

References

- 1. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in TMEM16A: Structure, function, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TMEM16A inhibitor | Probechem Biochemicals [probechem.com]

- 10. Study of permeation and blocker binding in TMEM16A calcium-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New selective inhibitors of calcium-activated chloride channels … this compound, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]

- 15. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent vasorelaxant activity of the TMEM16A inhibitor T16A(inh) -A01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. karger.com [karger.com]

- 19. A small molecule inhibitor of the chloride channel TMEM16A blocks vascular smooth muscle contraction and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

T16Ainh-A01: A Technical Guide to its Discovery and Development as a TMEM16A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of T16Ainh-A01, a potent and selective inhibitor of the calcium-activated chloride channel (CaCC), transmembrane protein 16A (TMEM16A or ANO1). This document details the high-throughput screening process that led to its identification, its mechanism of action, and the key experimental findings that have characterized its pharmacological profile.

Discovery of this compound

This compound was identified through a high-throughput screening of approximately 110,000 compounds.[1] The screening aimed to discover novel small-molecule inhibitors of TMEM16A. The primary assay was a target-based fluorescence assay measuring iodide influx in Fischer Rat Thyroid (FRT) cells co-expressing human TMEM16A and a fluorescent iodide-sensing protein (YFP-H148Q/I152L/F46L).[1] This initial screen identified four novel chemical classes of TMEM16A inhibitors.[1]

Following the primary screen, structure-activity relationship (SAR) analysis was performed on analogs of the initial hits to optimize potency and selectivity.[1] this compound, an aminophenylthiazole, emerged from this process as the most potent inhibitor from its chemical class.[1][2]

Mechanism of Action

This compound acts as a direct inhibitor of the TMEM16A chloride channel.[1][2] Electrophysiological studies have demonstrated that this compound blocks TMEM16A-mediated chloride currents in a voltage-independent manner.[1][2] This suggests that the inhibitor does not function by simply plugging the channel pore in a way that is influenced by the membrane potential. The inhibitory effect is observed without altering intracellular calcium signaling, indicating that this compound does not interfere with upstream calcium mobilization pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant TMEM16A inhibitors.

| Inhibitor | IC50 (µM) | Assay Method | Cell Line |

| This compound | ~1 | Short-circuit current | TMEM16A-expressing FRT cells |

| This compound | 1.1 | Short-circuit current | TMEM16A-expressing FRT cells |

| This compound | 1.8 | Cell-free assay | Not applicable |

| Digallic acid | 3.6 | Short-circuit current | TMEM16A-expressing FRT cells |

| CaCCinh-A01 | 2.1 | Short-circuit current | TMEM16A-expressing FRT cells |

| Tannic acid | 6.4 | Short-circuit current | TMEM16A-expressing FRT cells |

Table 1: Inhibitory potency of this compound and other TMEM16A inhibitors.[1][3]

| Cell Type | Effect of 10 µM this compound | Conclusion |

| Human Bronchial Epithelial Cells | Poorly inhibited total CaCC current; blocked initial transient current | TMEM16A is a minor contributor to total CaCC current |

| Human Intestinal Epithelial (T84) Cells | Poorly inhibited total CaCC current; blocked initial transient current | TMEM16A is a minor contributor to total CaCC current |

| Human Salivary Gland Cells | Fully blocked CaCC current | TMEM16A is the primary CaCC in these cells |

Table 2: Cell-type specific effects of this compound on CaCC currents.[1]

Experimental Protocols

High-Throughput Screening for TMEM16A Inhibitors

This protocol describes the cell-based fluorescence assay used for the initial identification of this compound.[1]

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L/F46L).

Assay Principle: The YFP variant is quenched by iodide. Inhibition of TMEM16A prevents the influx of iodide upon channel activation, thus preventing YFP quenching.

Protocol:

-

FRT-TMEM16A-YFP cells are plated in 96- or 384-well microplates.

-

Cells are washed with a chloride-containing buffer.

-

Test compounds (from a ~110,000 compound library) are added to the wells.[1]

-

The plate is incubated for a specified period (e.g., 5-20 minutes).

-

A baseline fluorescence reading is taken using a plate reader.

-

An iodide-containing solution with a calcium agonist (e.g., ATP or ionomycin) is added to activate TMEM16A.[4]

-

YFP fluorescence is continuously measured to determine the rate of iodide influx (fluorescence quenching).

-

Compounds that prevent fluorescence quenching are identified as potential TMEM16A inhibitors.

References

T16Ainh-A01's effects on cellular signaling pathways

An In-Depth Technical Guide to the Effects of T16Ainh-A01 on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule inhibitor belonging to the aminophenylthiazole class, recognized primarily for its potent and selective inhibition of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1).[1][2][3] TMEM16A functions as a calcium-activated chloride channel (CaCC), playing a crucial role in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[4][5][6] Its dysregulation is implicated in various pathologies such as cystic fibrosis, asthma, hypertension, and cancer.[6][7] this compound has become an invaluable pharmacological tool for elucidating the complex roles of TMEM16A in cellular physiology and disease. However, its application requires a nuanced understanding of its mechanism of action, downstream signaling effects, and potential off-target activities.

This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways. It consolidates quantitative data, details common experimental methodologies, and visualizes complex interactions to serve as a resource for professionals in research and drug development.

Primary Mechanism of Action: Inhibition of TMEM16A

The principal molecular target of this compound is the TMEM16A chloride channel. It inhibits the channel's ion conductance in a voltage-independent manner.[2][3] The inhibitory potency of this compound has been quantified across various cell types and experimental systems, with IC50 values typically in the low micromolar range.

Table 1: Inhibitory Potency (IC50) of this compound on TMEM16A

| Cell Line/System | IC50 Value | Reference |

| TMEM16A-expressing FRT cells | ~1.1 µM | [2] |

| A253 salivary gland epithelial cells | 1.8 µM | [1][8] |

| General (reported value) | ~1 µM | [3] |

Modulation of Core Cellular Signaling Pathways

By inhibiting TMEM16A, this compound influences several critical intracellular signaling cascades that regulate cell proliferation, migration, and survival. These effects are particularly pronounced in cancer cells where TMEM16A is often overexpressed.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

A significant body of evidence points to a functional and physical interaction between TMEM16A and the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[4][9][10] TMEM16A appears to regulate EGFR stability and signaling.[9][10] Inhibition of TMEM16A's chloride channel function by this compound can suppress EGFR signaling, leading to reduced cancer cell viability.[11] This suggests that the ion flux through TMEM16A is a component in the regulation of EGFR activity.[11]

Caption: this compound inhibits TMEM16A, disrupting its regulation of EGFR signaling.

Table 2: Effects of this compound on EGFR Pathway Components

| Cell Type | Treatment | Effect | Reference |

| HNSCC Cells (OSC-19) | This compound | Inhibition of EGFR signaling | [11] |

| Pancreatic Cancer Cells | TMEM16A Knockdown | Inhibition of EGF-stimulated CaCC | [5] |

| Breast Cancer Cells | TMEM16A Inhibition | Activation of EGFR and CAMK signaling is suppressed | [12][13] |

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation and differentiation. Several studies have demonstrated that TMEM16A activity promotes ERK1/2 phosphorylation.[14][15] Consequently, treatment with this compound can abrogate this effect. In models of pulmonary arterial hypertension, this compound was shown to ameliorate pulmonary artery remodeling by inhibiting smooth muscle cell proliferation, an effect linked to the suppression of ERK1/2 phosphorylation.[14] This indicates that ERK1/2 is a downstream effector of TMEM16A in certain cellular contexts.[14][15]

Caption: this compound inhibits TMEM16A, leading to reduced ERK1/2 phosphorylation.

Table 3: Effects of this compound on the MAPK/ERK Pathway

| Model System | Treatment | Effect | Reference |

| Monocrotaline-induced PAH Rats | This compound | Significantly inhibited phosphorylation of ERK1/2 in pulmonary arteries | [14] |

| HNSCC & Bladder Cancer Cells | This compound | Abrogated tumor cell proliferation, an effect linked to loss of ERK1/2 phosphorylation | [15] |

| Hepatocellular Carcinoma Cells | TMEM16A Knockdown | Suppressed MAPK pathway | [5][16] |

Effects on Cell Proliferation and Survival

The inhibitory effects of this compound on pro-proliferative signaling pathways like EGFR and MAPK culminate in the suppression of cell growth and migration. However, the efficacy of this compound in this regard can be cell-type specific and is a subject of some debate. While some studies report potent anti-proliferative effects, others find it has little impact on cell viability compared to other inhibitors like CaCCinh-A01 or direct genetic silencing of TMEM16A.[13][17] For instance, in cardiac fibroblasts, this compound repressed cell proliferation and collagen secretion, but another inhibitor, CaCCinh-A01, had a more pronounced effect on reducing ANO1 protein levels.[17][18] This discrepancy suggests that the non-channel-related functions of TMEM16A or potential off-target effects of the inhibitors may play a role.[4][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Multifaceted Role of TMEM16A in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. T16Ainh - A01 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]

- 9. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TMEM16A/ANO1 Suppression Improves Response to Antibody Mediated Targeted Therapy of EGFR and HER2/ERBB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]

- 13. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transmembrane protein 16A/anoctamin 1 inhibitor this compound reversed monocrotaline-induced rat pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ca2+-activated Cl− channel, ANO1 (TMEM16A), is a double-edged sword in cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Effects of the Calcium-Activated Chloride Channel Inhibitors this compound and CaCCinh-A01 on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]

T16Ainh-A01: A Technical Guide to a Potent TMEM16A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T16Ainh-A01 is a synthetic, small-molecule inhibitor of the Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC). This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization of this inhibitor are provided, including electrophysiological and cell-based functional assays. This guide is intended to serve as a valuable resource for researchers investigating TMEM16A-related physiological and pathophysiological processes.

Chemical Structure and Properties

This compound is an aminophenylthiazole derivative.[1] Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide |

| CAS Number | 552309-42-9 |

| Molecular Formula | C₁₉H₂₀N₄O₃S₂ |

| SMILES | O=C(NC1=NC(C2=CC=C(OC)C=C2)=CS1)CSC3=NC(C)=C(CC)C(N3)=O |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 416.52 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (>10 mM)[2]; Insoluble in water and ethanol |

| Storage | Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for up to 6 months. |

Mechanism of Action

This compound is a potent and selective inhibitor of the TMEM16A calcium-activated chloride channel.[3][4] It blocks the channel's ability to transport chloride ions across the cell membrane in response to elevated intracellular calcium levels.